Ethyl 3-oxohept-6-ynoate
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Overview
Description
Ethyl 3-oxohept-6-ynoate is an organic compound with the molecular formula C9H12O3 and a molecular weight of 168.19 g/mol . It is commonly used as a building block in organic synthesis due to its versatile reactivity. The compound is characterized by the presence of both an ester and a ketone functional group, as well as an alkyne moiety, making it a valuable intermediate in various chemical reactions .
Preparation Methods
Ethyl 3-oxohept-6-ynoate can be synthesized through several methods. One common synthetic route involves the esterification of hept-6-ynoic acid with ethanol in the presence of an acid or base catalyst . Another method involves the reaction of ethyl acetoacetate with propargyl bromide under basic conditions . Industrial production methods typically involve similar reaction conditions but are optimized for large-scale synthesis, ensuring high yield and purity .
Chemical Reactions Analysis
Ethyl 3-oxohept-6-ynoate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol, yielding ethyl 3-hydroxyhept-6-ynoate.
Substitution: The alkyne moiety can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Ethyl 3-oxohept-6-ynoate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of ethyl 3-oxohept-6-ynoate involves its interaction with various molecular targets and pathways. The ester and ketone groups can participate in nucleophilic addition and substitution reactions, while the alkyne moiety can undergo cycloaddition reactions . These interactions enable the compound to act as a versatile intermediate in the synthesis of more complex molecules. The specific molecular targets and pathways depend on the context of its use, such as in enzyme-catalyzed reactions or drug development .
Comparison with Similar Compounds
Ethyl 3-oxohept-6-ynoate can be compared with other similar compounds, such as:
Methyl 3-nonenoate: This compound has a similar ester functional group but lacks the ketone and alkyne moieties.
Ethyl trans-3-hexenoate: Similar in having an ester group, but it has a different carbon chain structure and lacks the ketone and alkyne groups.
Methyl cinnamate: Contains an ester group and an aromatic ring, but lacks the alkyne and ketone functionalities.
The uniqueness of this compound lies in its combination of ester, ketone, and alkyne groups, which provide a diverse range of reactivity and applications .
Properties
IUPAC Name |
ethyl 3-oxohept-6-ynoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O3/c1-3-5-6-8(10)7-9(11)12-4-2/h1H,4-7H2,2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWUFEVKZEMUCTG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(=O)CCC#C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
35116-07-5 |
Source
|
Record name | ethyl 3-oxohept-6-ynoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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